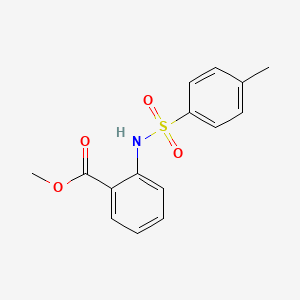

2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester

Description

Crystal System and Unit Cell Parameters

Structural Features

Hydrogen Bonding and Packing

- Intermolecular interactions are dominated by weak van der Waals forces, with no significant π-π stacking due to the orthogonal arrangement of aromatic rings.

Computational Chemistry Models for Structural Optimization

Computational methods have been employed to predict and refine the geometry of this compound. Key approaches include:

Density Functional Theory (DFT)

Many-Body Green’s Functions Theory (GW-BSE)

Geometry Optimization Algorithms

Table 1: Comparison of Experimental and Computed Structural Parameters

| Parameter | X-ray Data | DFT (B3LYP) | Deviation |

|---|---|---|---|

| C–S bond length | 1.76 Å | 1.78 Å | +0.02 Å |

| N–S bond length | 1.63 Å | 1.65 Å | +0.02 Å |

| C=O bond length | 1.21 Å | 1.22 Å | +0.01 Å |

| Dihedral angle | 84.36° | 82.1° | -2.26° |

This table underscores the reliability of computational models in reproducing experimental geometries.

Properties

IUPAC Name |

methyl 2-[(4-methylphenyl)sulfonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-11-7-9-12(10-8-11)21(18,19)16-14-6-4-3-5-13(14)15(17)20-2/h3-10,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBYWOIWUKQGPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353268 | |

| Record name | 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50998-74-8 | |

| Record name | Methyl 2-[[(4-methylphenyl)sulfonyl]amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50998-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods of 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester

General Synthetic Strategy

The synthesis of this compound typically involves:

- Introduction of the sulfonylamino group onto the benzoic acid methyl ester backbone.

- Formation of the methyl ester if starting from the free acid.

- Use of sulfonyl chloride derivatives (such as p-toluenesulfonyl chloride) to introduce the sulfonyl group.

- Amine coupling to form the sulfonamide linkage.

A common approach is to start from methyl 2-aminobenzoate (methyl anthranilate) and react it with p-toluenesulfonyl chloride under controlled conditions to yield the sulfonamide ester.

Detailed Preparation Routes

Route A: Direct Sulfonylation of Methyl 2-aminobenzoate

- Starting Material: Methyl 2-aminobenzoate

- Reagent: p-Toluenesulfonyl chloride

- Solvent: Pyridine or anhydrous dichloromethane

- Conditions: The amine group of methyl 2-aminobenzoate is reacted with p-toluenesulfonyl chloride at low temperature (0–5 °C) to avoid side reactions.

- Workup: The reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.

- Yield: Typically moderate to high, depending on reaction conditions.

This method is straightforward and widely used for sulfonamide formation.

Route B: Multi-step Synthesis via Chlorosulfonation-Ammonolysis and Esterification

As described in a Chinese patent (CN103755603A), a more industrially relevant method involves:

-

- Starting from toluene derivative (toluidrinyl methyl toluene), chlorosulfonic acid is added dropwise at low temperature (-10 to 0 °C) under ice bath cooling.

- The mixture is then refluxed to complete chlorosulfonation.

-

- After chlorosulfonation, the reaction mixture is cooled and filtered.

- The solid is treated with ammoniacal liquor at room temperature to replace the sulfonyl chloride with an amino group, forming the sulfonamide.

-

- The intermediate is oxidized and then subjected to methanolysis (esterification with methanol under reflux with a catalyst like sulfuric acid) to form the methyl ester.

- Advantages: This route shortens the synthetic process and is suitable for scale-up with yields above 50% after optimization.

- Key Parameters:

- Chlorosulfonation reagent molar ratio (chlorsulfonic acid to substrate) typically 3.5:1 to 4.5:1.

- Temperature control during reagent addition (-5 ± 1 °C).

- Ammonolysis at room temperature (15–25 °C).

- Yields: Purity up to 95% by HPLC and yield up to 96.5% for the final methyl ester product have been reported.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Chlorosulfonation | Chlorsulfonic acid, organic solvent | -10 to 0 °C (addition), reflux (completion) | Slow addition, temperature control critical |

| Ammonolysis | Ammoniacal liquor | Room temperature (15–25 °C) | Stirring until reaction completion |

| Oxidation | Oxidizing agents (e.g., potassium permanganate) | Ambient or reflux | To convert intermediates as needed |

| Methanolysis (Esterification) | Methanol, acid catalyst (e.g., sulfuric acid) | Reflux | Converts acid to methyl ester |

Analytical and Purification Techniques

- Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm purity (~95%).

- Isolation: Filtration and washing of precipitates after ammonolysis; recrystallization or chromatography for final purification.

- Characterization: NMR, mass spectrometry, and elemental analysis confirm structure and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct sulfonylation | Methyl 2-aminobenzoate | p-Toluenesulfonyl chloride | 0–5 °C, pyridine solvent | Moderate to High | Simple, lab-scale |

| Chlorosulfonation-Ammonolysis | Toluidrinyl methyl toluene | Chlorsulfonic acid, NH3, MeOH | -10 to 0 °C, reflux, RT | >50% (optimized) | Suitable for commercial scale |

| Esterification (methanolysis) | Intermediate acid | Methanol, acid catalyst | Reflux | High | Converts acid to methyl ester |

Research Findings and Practical Considerations

- Temperature control during chlorosulfonation is crucial to prevent side reactions and decomposition.

- The omission of thionyl chloride in the chlorosulfonation step improved yield and simplified the process.

- The ammonolysis step benefits from careful temperature management and washing to ensure complete conversion to sulfonamide.

- Methanolysis under reflux with catalytic acid efficiently converts the acid intermediate to the methyl ester, enhancing purity and yield.

- The overall synthetic route balances yield, purity, and scalability, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The sulfonylamino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound.

Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester has several scientific research applications:

- Industry

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Biological Activity

2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester, also known as methyl 4-(toluene-4-sulfonylamino)benzoate, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a sulfonamide group that may influence its interaction with biological targets.

- Molecular Formula : C15H15NO4S

- CAS Number : 158038-67-6

- Molecular Weight : 305.35 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains:

- Qualitative Screening :

- Quantitative Assessment :

- Antibiofilm Activity :

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways. The sulfonamide group can act as a competitive inhibitor for enzymes like dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in MDPI evaluated various sulfonamide derivatives, including this compound, confirming its activity against multiple bacterial strains. The results highlighted its potential for development into a therapeutic agent for treating bacterial infections . -

Evaluation of Toxicity :

In toxicity assessments using the Daphnia magna assay, the compound exhibited moderate toxicity levels compared to other tested compounds, suggesting a favorable safety profile for further development .

Comparative Analysis

| Compound | MIC (µg/mL) | Target Bacteria | Activity Type |

|---|---|---|---|

| This compound | 125 | Staphylococcus aureus | Antimicrobial |

| Compound A | 50 | Bacillus subtilis | Antimicrobial |

| Compound B | 100 | Escherichia coli | Antimicrobial |

Comparison with Similar Compounds

Comparison with Structural Analogs

Chlorinated Derivatives

5-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester

Unsaturated and Alkyne-Containing Analogs

(S)-2-(Toluene-4-sulfonylamino)pent-4-ynoic acid methyl ester (20)

- Structure: Alkynyl chain at position 4 of the pentanoate backbone.

- Synthesis: Methanol-thionyl chloride esterification followed by sulfonylation .

- Key Difference : The alkynyl group introduces conjugation, enabling click chemistry applications .

(R)-2-(Toluene-4-sulfonylamino)-hexa-4,5-dienoic acid methyl ester (25)

Cyclic and Heterocyclic Derivatives

7-Chloro-5-oxo-1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic acid methyl ester

Data Tables

Table 1: Structural and Physical Comparison

Q & A

Q. Thermal Stability Data Example

| Temp (°C) | t₁/₂ (h) | Eₐ (kJ/mol) | Notes |

|---|---|---|---|

| 80 | 48 | 85.3 | Stable in THF |

| 100 | 12 | - | Degrades via sulfonamide cleavage |

Basic: What characterization techniques confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C-NMR to verify sulfonamide (-SO₂NH-) and ester (-COOCH₃) moieties. Key signals: ~δ 3.8 ppm (ester CH₃), δ 7.2–8.1 ppm (aromatic protons) .

- TLC : Hexane:ethyl acetate (9:1) to monitor reaction progress .

- Melting Point : Compare with literature values (e.g., analogs in show mp ~140°C) .

Advanced: How can researchers resolve low yields in sulfonamide intermediate synthesis?

Answer:

Low yields (e.g., 14% for acid components) may arise from competing side reactions or poor solubility. Strategies:

- Solvent Optimization : Replace toluene:water with DMF or DMSO to enhance reactant solubility .

- Catalyst Screening : Test alternative Pd/Cu systems (e.g., Pd(OAc)₂ with bulky phosphines) to improve coupling efficiency .

- Workup Adjustments : Use ethyl acetate extraction for polar byproducts .

Data Contradiction: How to address discrepancies in reported reaction conditions for similar sulfonamide esters?

Answer:

Variations in solvent systems (toluene:water vs. THF) or catalysts (PdCl₂ vs. Pd(OAc)₂) reflect substrate-specific reactivity. For example:

- Polar Solvents (THF): Favor Pd-catalyzed cross-coupling but may hydrolyze esters .

- Nonpolar Solvents (toluene): Reduce hydrolysis but limit solubility.

Recommend systematic screening using design-of-experiment (DoE) approaches to identify optimal conditions .

Advanced: What mechanistic insights guide the design of derivatives with enhanced bioactivity?

Answer:

- Sulfonamide Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity at the sulfonyl group, improving protein binding .

- Ester Bioisosteres : Replace methyl ester with trifluoroethyl to resist esterase cleavage .

- Thermal Stability : Prioritize derivatives with t₁/₂ >24 h at 37°C for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.